molecular formula C8H18ClNO4 B2914654 Pyrrolidine-3,3,4,4-tetrayltetramethanol hydrochloride CAS No. 2193064-88-7

Pyrrolidine-3,3,4,4-tetrayltetramethanol hydrochloride

Cat. No.: B2914654
CAS No.: 2193064-88-7
M. Wt: 227.69
InChI Key: IVFMKNKIERKCLX-UHFFFAOYSA-N
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Description

Pyrrolidine-3,3,4,4-tetrayltetramethanol hydrochloride is a pyrrolidine derivative characterized by four methanol substituents at the 3,3,4,4-positions of the pyrrolidine ring, with a hydrochloride counterion.

Properties

IUPAC Name

[3,4,4-tris(hydroxymethyl)pyrrolidin-3-yl]methanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO4.ClH/c10-3-7(4-11)1-9-2-8(7,5-12)6-13;/h9-13H,1-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVFMKNKIERKCLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)(CO)CO)(CO)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reduction of pyrrole using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in a suitable solvent like tetrahydrofuran (THF) or diethyl ether . The hydroxyl groups can be introduced through subsequent functionalization reactions.

Industrial Production Methods

Industrial production of pyrrolidine-3,3,4,4-tetrayltetramethanol hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Pyrrolidine-3,3,4,4-tetrayltetramethanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as LiAlH₄ and NaBH₄ are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Pyrrolidine-3,3,4,4-tetrayltetramethanol hydrochloride has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of pyrrolidine-3,3,4,4-tetrayltetramethanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of various enzymes and receptors. The exact molecular targets and pathways involved depend on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrrolidine-(1-Hydroxyethyl)-3,4-diol Hydrochloride (Compound 4)

  • Structure : Contains a pyrrolidine ring with diol (3,4-diol) and 1-hydroxyethyl substituents.
  • Properties: Molecular formula: C₇H₁₅NO₃·HCl (inferred from ). Cytotoxic activity: Weak activity against HepG-2, Daoy, and HeLa cell lines (IC₅₀ > 50 µg/mL) .
  • Key Differences: The target compound has four methanol groups, enhancing hydrophilicity compared to the diol and hydroxyethyl groups in Compound 3.

3,3,4,4-Tetrafluoropyrrolidine Hydrochloride (CAS 1841-00-5)

  • Structure : Pyrrolidine ring with four fluorine atoms at the 3,3,4,4-positions.
  • Properties :
    • Molecular formula: C₄H₅F₄N·HCl (MW: 143.08 g/mol) .
    • Fluorine substituents increase electronegativity and metabolic stability compared to hydroxyl groups.
  • Key Differences :
    • Fluorinated analogs are more lipophilic, favoring blood-brain barrier penetration, whereas the target compound’s hydroxyl groups enhance aqueous solubility.
    • Fluorinated pyrrolidines are often used in CNS drug development, while hydroxylated variants may target peripheral tissues .

DL-Homocysteine Thiolactone Hydrochloride

  • Structure : Thiolactone ring derived from homocysteine, with a hydrochloride salt.
  • Properties: Molecular formula: C₄H₇NOS·HCl (MW: 153.63 g/mol) . Contains a sulfur atom, enabling disulfide bond formation and redox activity.
  • Key Differences :
    • The thiolactone group introduces reactivity absent in the target compound, making it suitable for studying oxidative stress pathways.
    • Lower molecular weight and sulfur content differentiate its pharmacokinetic profile from hydroxyl-rich pyrrolidines .

6-(Pyrrolidin-3-yl)-1,2,3,4-Tetrahydropyrimidine-2,4-dione Hydrochloride

  • Structure : Pyrrolidine fused with a tetrahydropyrimidine-dione ring.
  • Used in drug development for its dual functionality (pyrrolidine and pyrimidine motifs) .
  • Key Differences: The pyrimidine-dione moiety expands applications in material science (e.g., polymers), unlike the simpler tetramethanol derivative. Higher molecular complexity may reduce synthetic scalability compared to the target compound .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Bioactivity/Applications
Pyrrolidine-3,3,4,4-tetrayltetramethanol HCl C₅H₁₂O₄·HCl (inferred) ~198.6 (estimated) 4 Methanol groups High hydrophilicity, potential drug carrier
Pyrrolidine-(1-hydroxyethyl)-3,4-diol HCl C₇H₁₅NO₃·HCl ~197.6 Diol, hydroxyethyl Weak cytotoxicity (IC₅₀ > 50 µg/mL)
3,3,4,4-Tetrafluoropyrrolidine HCl C₄H₅F₄N·HCl 143.08 Fluorine substituents CNS drug candidate
DL-Homocysteine Thiolactone HCl C₄H₇NOS·HCl 153.63 Thiolactone Redox biology studies
6-(Pyrrolidin-3-yl)-THP-2,4-dione HCl C₈H₁₃N₃O₂·HCl ~235.7 Pyrimidine-dione Material science, metal chelation

Biological Activity

Pyrrolidine-3,3,4,4-tetrayltetramethanol hydrochloride is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Overview of Biological Activity

Pyrrolidine derivatives have been extensively studied for their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties. The specific compound , this compound, is hypothesized to exhibit similar pharmacological effects based on its structural characteristics.

The biological activity of pyrrolidine derivatives often involves interactions with various receptors and enzymes. For instance:

  • Receptor Modulation : Many pyrrolidine compounds act as antagonists or agonists at different receptor sites in the body, influencing neurotransmission and other physiological processes.
  • Enzyme Inhibition : Some derivatives have been shown to inhibit key enzymes involved in metabolic pathways or disease processes, such as arginase inhibitors that target nitric oxide synthesis pathways .

Table 1: Summary of Biological Activities of Pyrrolidine Derivatives

Activity TypeExample CompoundsMechanism of ActionReference
AntiviralCCR5 receptor antagonistsInhibition of HIV replication
Anti-inflammatoryVarious pyrrolidine derivativesModulation of inflammatory cytokines
AnticancerTetrasubstituted pyrrolidinesInduction of apoptosis in cancer cells

Case Studies

  • Anti-HIV Activity : A study demonstrated that certain tetrasubstituted pyrrolidines exhibited low nanomolar potency against the CCR5 receptor. The most potent compound showed effective inhibition of HIV-1 strains in vitro with EC50 values ranging from 0.3 nM to 30 nM. This suggests potential therapeutic applications in HIV treatment .
  • Neuroprotective Effects : Research indicates that some pyrrolidine derivatives can modulate neurotransmitter levels and exhibit neuroprotective effects. These compounds may help in treating neurodegenerative diseases by enhancing synaptic function and reducing oxidative stress .

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